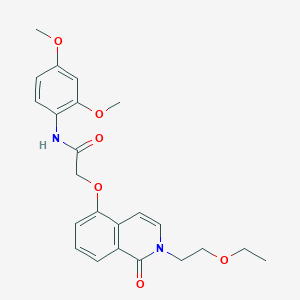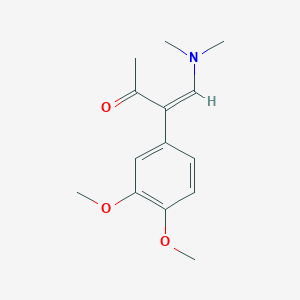![molecular formula C16H23N3O5S B2575644 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034356-02-8](/img/structure/B2575644.png)
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also features a benzo[d][1,3]dioxole group and a carboxamide group.
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a benzo[d][1,3]dioxole group, and a carboxamide group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research on molecular interactions, such as the study by Shim et al. (2002), which investigated the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor, can offer insights into the potential research applications of similar compounds. These studies typically involve conformational analysis, pharmacophore modeling, and structure-activity relationships, providing a basis for understanding how certain chemical structures interact with biological targets (Shim et al., 2002).
Drug Discovery and Development
Compounds with complex chemical structures are often explored for their potential therapeutic applications. For instance, Wang et al. (2011) conducted virtual screening targeting the urokinase receptor, which led to the identification of compounds with potential applications in inhibiting breast tumor metastasis. This research underscores the utility of chemical compounds in the development of novel therapeutic agents (Wang et al., 2011).
Bioactivity and Pharmacokinetic Characterization
The synthesis and pharmacokinetic characterization of novel compounds, as detailed by Abu-Hashem et al. (2020), highlight the importance of chemical synthesis in creating new molecules with potential bioactivity against specific diseases. Such studies often involve the evaluation of anti-inflammatory, analgesic, and other pharmacological activities (Abu‐Hashem et al., 2020).
Electrophysiological and Biochemical Studies
Research into the effects of compounds on cellular processes, such as the study by Catalano et al. (2008) on skeletal muscle sodium channel blockers, demonstrates the application of chemical compounds in elucidating the biochemical pathways involved in diseases and potential treatments (Catalano et al., 2008).
Direcciones Futuras
Piperidine derivatives are an important area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published in the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5S/c1-18(2)25(21,22)19-7-5-12(6-8-19)10-17-16(20)13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEWAYDMEKDVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2575563.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2575566.png)

![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-(trifluoromethyl)pyrazole](/img/structure/B2575571.png)

![N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2575573.png)


![4-[(4-Methoxyphenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2575582.png)

